(3R,5S)-Atorvastatin sodium

Enantioselective pharmacology Statin stereochemistry HMG-CoA reductase inhibition

Sourcing (3R,5S)-Atorvastatin sodium (CAS 131275-93-9), a pharmacopeial reference standard for atorvastatin impurity profiling. This compound is the therapeutically inactive trans-diastereomer (sodium salt, MW 580.62), functionally and analytically distinct from the active (3R,5R) calcium salt. It is required for EP-compliant enantiomeric purity testing and chiral HPLC system suitability (validated methods achieve LOD 0.075% at 4.4 μg/mL). Available at ≥98% purity with full characterization data traceable to USP/EP standards. Ideal for ANDA method validation (AMV), QC release testing, and stereoselective process chemistry.

Molecular Formula C33H34FN2NaO5
Molecular Weight 580.6 g/mol
CAS No. 131275-93-9
Cat. No. B1141050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-Atorvastatin sodium
CAS131275-93-9
Synonyms(βR,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; 
Molecular FormulaC33H34FN2NaO5
Molecular Weight580.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1
InChIKeyVVRPOCPLIUDBSA-MFHXMFJOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (3R,5S)-Atorvastatin Sodium (CAS 131275-93-9): Classification and Core Identity for Procurement


(3R,5S)-Atorvastatin sodium (CAS 131275-93-9) is a stereoisomer of the lipid-lowering drug atorvastatin. Atorvastatin contains two stereogenic centers, yielding four possible stereoisomers [1]. Among these, only the (3R,5R) enantiomer is therapeutically active as an HMG-CoA reductase inhibitor . (3R,5S)-Atorvastatin sodium is a trans-isomer that is not therapeutically active and is primarily encountered as an impurity in atorvastatin drug substance, or as a research-grade reference standard and synthetic intermediate [2].

Why Generic Atorvastatin Calcium Cannot Replace (3R,5S)-Atorvastatin Sodium in Analytical or Synthetic Workflows


The therapeutically active atorvastatin calcium ((3R,5R) enantiomer) is functionally and analytically distinct from (3R,5S)-atorvastatin sodium. The (3R,5S) isomer is a trans-diastereomer with different physicochemical properties, retention time, and biological activity [1]. Generic atorvastatin calcium API cannot substitute for (3R,5S)-atorvastatin sodium when the latter is required as a reference standard for impurity profiling, method validation, or as a synthetic intermediate . Furthermore, the sodium salt form (MW 580.62) differs from the calcium salt form in molecular weight and solubility characteristics, making them non-interchangeable in quantitative analytical applications .

Quantitative Differentiation of (3R,5S)-Atorvastatin Sodium: Comparative Evidence for Procurement Decisions


HMG-CoA Reductase Inhibitory Activity: (3R,5S) Isomer vs. Therapeutic (3R,5R) Enantiomer

(3R,5S)-Atorvastatin sodium is a trans-isomer of atorvastatin and is not the therapeutically active enantiomer. The (3R,5R) enantiomer is the active form with an IC50 of 154 nM against HMG-CoA reductase . In contrast, (3R,5S)-Atorvastatin is classified as an impurity of atorvastatin and is not associated with primary HMG-CoA reductase inhibitory activity at therapeutically relevant concentrations [1]. The stereochemical configuration at the 3- and 5-positions determines the molecule's ability to bind to the HMG-CoA reductase active site; the trans-(3R,5S) configuration is suboptimal for enzyme inhibition relative to the cis-(3R,5R) form required for therapeutic efficacy [2].

Enantioselective pharmacology Statin stereochemistry HMG-CoA reductase inhibition Impurity activity profiling

European Pharmacopoeia Enantiomeric Purity Requirements: Quantified Detection Thresholds for Atorvastatin Calcium Drug Substance

The European Pharmacopoeia (EP) monograph for atorvastatin calcium salt mandates enantiomeric purity testing because only the (3R,5R) form is therapeutically used, while the (3R,5S) isomer is a process-related impurity that must be controlled [1]. A validated chiral HPLC method using a Chiralpak AD-3 column achieved a detection limit where a concentration of 4.4 μg/mL produced a signal-to-noise ratio of 20, corresponding to 0.075% of the test solution concentration (5.8 mg/mL as ATV free acid) [2]. The method demonstrated linearity in the range of 4.4 μg/mL to 1000 μg/mL with R² > 0.999, enabling reliable quantification of the (3R,5S) impurity at levels as low as 0.075% relative to the active pharmaceutical ingredient [3].

Chiral HPLC method validation Pharmaceutical impurity control European Pharmacopoeia compliance Enantiomeric purity testing

Synthetic Intermediate Yield and Purity: (3R,5S) Stereochemistry in Atorvastatin Manufacturing Process

The (3R,5S) stereochemical configuration is intentionally utilized in the synthesis of atorvastatin. Patent CN102391243A describes the preparation of (3R,5S)-7-amino-3,5-O-isopropylidene-3,5-dihydroxyheptanoic acid tert-butyl ester, a key intermediate in atorvastatin side-chain synthesis, with a reported yield of 80% to 86% and purity ≥99.0% [1]. This intermediate serves a different role from the (3R,5R) final drug substance and is not interchangeable with other stereoisomeric intermediates in the synthetic route.

Atorvastatin synthesis Chiral intermediate preparation Process chemistry Stereoselective synthesis

Commercial Reference Standard Purity Specifications: (3R,5S)-Atorvastatin Sodium vs. Alternative Suppliers

Commercially available (3R,5S)-atorvastatin sodium is supplied as a high-purity reference standard with documented characterization data for regulatory applications. Multiple vendors specify purity ≥98% for this compound . The product is intended for analytical method development, method validation (AMV), and quality control (QC) applications, including use in Abbreviated New Drug Applications (ANDA) . Traceability to pharmacopeial standards (USP or EP) is available based on feasibility .

Reference standard procurement Analytical method validation Quality control Pharmacopeial traceability

Validated Application Scenarios for (3R,5S)-Atorvastatin Sodium (CAS 131275-93-9) Based on Quantitative Evidence


EP-Compliant Enantiomeric Purity Testing of Atorvastatin Calcium API

Quality control laboratories performing release testing of atorvastatin calcium drug substance must demonstrate enantiomeric purity per EP monograph requirements. (3R,5S)-Atorvastatin sodium serves as a reference standard for chiral HPLC method validation and system suitability testing. Validated methods using Chiralpak AD-3 columns achieve detection at 0.075% of test solution concentration (4.4 μg/mL LOD), enabling quantitation of the (3R,5S) impurity at levels required for EP compliance [1].

Analytical Method Development and Validation for ANDA Submissions

Generic pharmaceutical manufacturers preparing ANDA submissions for atorvastatin calcium tablets require impurity reference standards for method development, method validation (AMV), and quality control (QC) applications. (3R,5S)-Atorvastatin sodium (purity ≥98%) with documented characterization data and traceability to USP or EP standards supports regulatory submissions .

Atorvastatin Process Chemistry and Synthetic Route Development

Process chemistry groups developing stereoselective synthetic routes for atorvastatin may require (3R,5S)-configured intermediates. The (3R,5S) stereochemical configuration is intentionally employed in patented atorvastatin side-chain synthesis, with documented intermediate preparation achieving 80-86% yield and ≥99.0% purity [2]. This material is not interchangeable with the (3R,5R) final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5S)-Atorvastatin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.